![molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0](/img/structure/B352500.png)
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that has been extensively studied for its scientific research applications. This compound is a benzimidazole derivative that has shown great potential in various fields of research.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been studied for their potential applications in medicinal chemistry . They have shown promising results as antiparasitic agents, particularly against Toxoplasma gondii .
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity againstT. gondii versus the host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.
Biochemical Pathways
Given the antiparasitic activity of imidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the parasiteT. gondii, thereby inhibiting its growth .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may lead to the inhibition or death of the parasiteT. gondii .
Advantages and Limitations for Lab Experiments
The advantages of using (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol in lab experiments include its potent anticancer and neuroprotective effects. This compound has shown great potential in the field of cancer research and neuroprotection. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Future Directions
There are many future directions for the research of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol. One direction is to further investigate its potential as an anticancer agent. This compound has shown great potential in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to investigate its potential as a neuroprotective agent. This compound has shown great potential in protecting against oxidative stress-induced neuronal damage, and further research could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research could be done to investigate the potential of this compound in other fields of research, such as inflammation and immunology.
Synthesis Methods
The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves a series of chemical reactions. The first step involves the reaction of 4-bromobutyl acetate with p-tolyl magnesium bromide to form 4-(p-tolyloxy)butyl acetate. The second step involves the reaction of 4-(p-tolyloxy)butyl acetate with 1H-benzo[d]imidazole-2-carbaldehyde to form (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol.
Scientific Research Applications
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol has been extensively studied for its scientific research applications. This compound has shown great potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.
properties
IUPAC Name |
[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXQQZWIHDQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

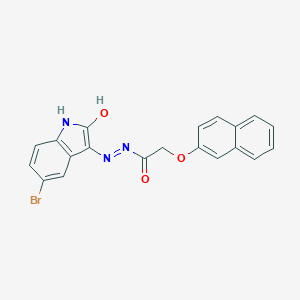

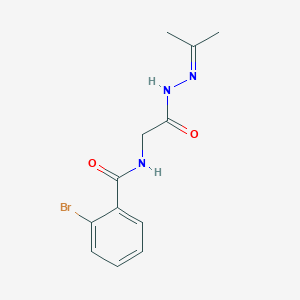
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
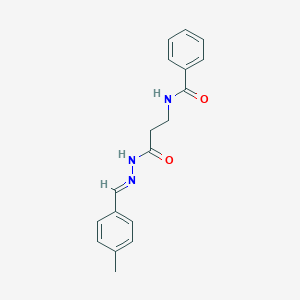
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
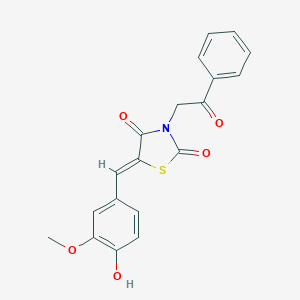
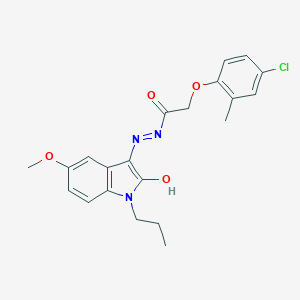
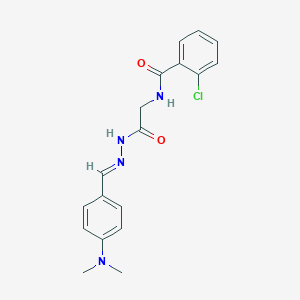

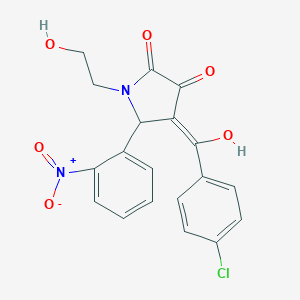
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide](/img/structure/B352461.png)